2-(1-{[(1,3-Thiazol-2-yl)carbamoyl]methyl}cyclohexyl)acetic acid
Description
2-(1-{[(1,3-Thiazol-2-yl)carbamoyl]methyl}cyclohexyl)acetic acid is a synthetic organic compound featuring a cyclohexyl backbone substituted with an acetic acid moiety and a carbamoyl-methyl-thiazole group. The compound is cataloged under Ref: 3D-JQA85905 and is commercially available for research purposes, with a purity of 95% . Its molecular formula is C₁₃H₁₇N₂O₃S, and its structural uniqueness lies in the combination of a lipophilic cyclohexyl group and a polar acetic acid-thiazole-carbamoyl motif, which may influence solubility and bioavailability.
Properties
IUPAC Name |
2-[1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]cyclohexyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c16-10(15-12-14-6-7-19-12)8-13(9-11(17)18)4-2-1-3-5-13/h6-7H,1-5,8-9H2,(H,17,18)(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZKTMPKCCFXAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)NC2=NC=CS2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit diverse biological activities.
Mode of Action
It’s worth noting that thiazole derivatives often interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule.
Biological Activity
2-(1-{[(1,3-Thiazol-2-yl)carbamoyl]methyl}cyclohexyl)acetic acid is a thiazole derivative that has garnered attention for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by data from various studies and case analyses.
Chemical Structure and Synthesis
The compound features a thiazole ring, which is known for its diverse biological activities. The synthesis typically involves:
- Formation of the Thiazole Ring : Ethyl 4-bromo-3-oxopentanoate reacts with thiourea in ethanol.
- Introduction of the Carbamoyl Group : The thiazole derivative is treated with an isocyanate.
- Methoxyacetylation : The final step involves methoxyacetylation to yield the target compound.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives, including those similar to this compound. For instance:
- Cytotoxicity : Thiazole compounds have shown significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structures exhibited IC50 values in the range of 1.61 to 1.98 µg/mL against Jurkat and A-431 cells .
- Mechanism of Action : Molecular dynamics simulations indicated that these compounds interact with target proteins primarily through hydrophobic contacts, suggesting a mechanism that may involve disruption of protein function and induction of apoptosis .
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties:
- Bacterial Inhibition : Compounds related to this compound have demonstrated effectiveness against various bacteria, suggesting potential applications in treating bacterial infections .
Anti-inflammatory Effects
Thiazole derivatives have been studied for their anti-inflammatory effects:
- Inhibition Studies : Research indicates that certain thiazoles can inhibit pro-inflammatory cytokines, highlighting their potential in managing inflammatory diseases .
Case Study 1: Antitumor Activity
A study involving a series of thiazole derivatives demonstrated that modifications in the structure led to varying levels of anticancer activity. The most active compound showed effectiveness comparable to standard treatments like doxorubicin, indicating the importance of structural features in enhancing biological activity .
Case Study 2: Antimicrobial Efficacy
In vitro testing of thiazole derivatives revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results suggested that the presence of specific substituents on the thiazole ring could enhance bactericidal properties .
Data Summary
| Biological Activity | IC50 Values (µg/mL) | Mechanism |
|---|---|---|
| Anticancer (Jurkat) | 1.61 | Hydrophobic interactions with proteins |
| Anticancer (A-431) | 1.98 | Apoptosis induction |
| Antimicrobial | Varies | Inhibition of bacterial growth |
| Anti-inflammatory | N/A | Cytokine inhibition |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the thiazole moiety exhibit potent anticancer properties. For instance, studies have shown that derivatives of thiazole can inhibit the proliferation of various cancer cell lines, including colorectal carcinoma (HCT116) and lung cancer (A549). The compound demonstrated a concentration-dependent inhibition of cell viability, with IC50 values indicating significant cytotoxic effects at higher concentrations .
Table 1: Anticancer Activity of Thiazole Derivatives
Antimicrobial Properties
Thiazole derivatives have also been evaluated for their antimicrobial efficacy. Compounds similar to 2-(1-{[(1,3-Thiazol-2-yl)carbamoyl]methyl}cyclohexyl)acetic acid have shown promising results against both Gram-positive and Gram-negative bacteria, suggesting their potential as antibacterial agents. The structure-activity relationship (SAR) studies indicate that modifications to the thiazole ring can enhance antimicrobial activity .
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound | MIC (µg/ml) | Target Organism | Reference |
|---|---|---|---|
| Compound A | 93.7 | Staphylococcus aureus | |
| Compound B | 46.9 | Escherichia coli |
Case Study 1: Anticancer Screening
In a study published in Cancer Research, a series of thiazole derivatives were synthesized and screened for their anticancer activity against multiple cancer cell lines. The study highlighted that specific structural modifications significantly improved the cytotoxicity profiles of these compounds, particularly emphasizing the role of the thiazole ring in enhancing biological activity .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on evaluating the antimicrobial properties of thiazole derivatives against a panel of pathogens. The results indicated that certain compounds exhibited MIC values comparable to standard antibiotics, thus paving the way for potential therapeutic applications in treating infections resistant to conventional treatments .
Comparison with Similar Compounds
Thiazolylmethyl Carbamate Analogs ()
Compounds such as Thiazol-5-ylmethyl carbamates (e.g., compounds l, m, w, x) share the thiazole moiety but differ in their substituents. For example:
- Compound l: Contains a hexan-2-ylcarbamate group with ethoxycarbonylamino and methylbutanamido substituents.
- Compound m : Features a hydroperoxypropan-2-yl-thiazole-methyl-ureido group.
Key Differences :
2-(1,3-Benzothiazol-2-ylsulfanyl)-N-[(cyclohexylcarbamothioyl)amino]acetamide ()
This compound incorporates a benzothiazole ring (fused benzene-thiazole system) and a sulfanyl-acetamide group.
- Molecular Formula : C₁₆H₂₀N₄OS₃.
- pKa : Predicted 9.48 ± 0.70, indicating lower acidity compared to the target compound’s acetic acid group (pKa ~2–3).
- Biological Relevance : The sulfanyl group may confer stronger metal-binding properties, unlike the carbamoyl group in the target compound .
Cyclohexyl-Acetic Acid Derivatives
Gabapentin Prodrugs ()
Several gabapentin analogs, such as NH₂GBP-GBPOEt (Embodiment 2), share the cyclohexyl-acetic acid core but include ethyl ester prodrug modifications:
- NH₂GBP-GBPOEt: (1-{[2-(1-Aminomethyl-cyclohexyl)-acetylamino]-methyl}-cyclohexyl)-acetic acid ethyl ester.
- Bioavailability : The ethyl ester prodrug (Fold = 9.3) shows a 9.3-fold increase in bioavailability compared to gabapentin HCl (Control 1, Fold = 1).
Comparison :
2-[1-[[(4-Methylphenyl)sulfonylamino]methyl]cyclohexyl]acetic Acid ()
- Molecular Formula: C₁₆H₂₃NO₄S.
- Key Feature : A sulfonamide group replaces the carbamoyl-thiazole moiety.
- Impact : The sulfonamide’s electron-withdrawing nature increases acidity (pKa ~1–2 for sulfonic acids) and may enhance protein binding via hydrogen bonding .
Thiazole-Modified Carboxylic Acids
2-(1,1-Dioxo-2,3-dihydro-1λ⁶,2-thiazol-2-yl)acetic Acid ()
- Structure : Contains a sulfone-modified thiazole ring (dioxo-thiazolidine).
- Predicted Properties: CCS (Collision Cross Section): 135.5 Ų (M+H⁺), indicating a compact structure compared to the target compound.
{2-[(2-Thienylcarbonyl)amino]-1,3-thiazol-4-yl}acetic Acid ()
- Molecular Formula : C₁₀H₈N₂O₃S₂.
- Key Feature: A thienylcarbonylamino group replaces the cyclohexyl-carbamoyl system.
- Application : Used as an intermediate in antibiotic synthesis, highlighting the thiazole-acetic acid scaffold’s versatility in medicinal chemistry .
Physicochemical and Functional Comparisons
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-(1-{[(1,3-Thiazol-2-yl)carbamoyl]methyl}cyclohexyl)acetic acid, and what intermediates are critical?
- Methodology : Two primary routes are described:
- Route 1 : Refluxing 2-aminothiazol-4(5H)-one derivatives with sodium acetate and acetic acid, followed by recrystallization from DMF/acetic acid mixtures .
- Route 2 : Acylation of thiazole precursors using oxalyl chloride in the presence of triethylamine, yielding carbamoyl derivatives .
Q. Which spectroscopic and analytical techniques are essential for structural characterization?
- Techniques :
- IR Spectrophotometry : Confirms functional groups (e.g., carbonyl, carbamoyl) .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, thiazole protons at δ 7.3–8.1 ppm) and carbon backbone .
- Elemental Analysis : Validates purity (>95%) and stoichiometry .
Q. What preliminary biological screening assays are suitable for this compound?
- Assays :
- Enzyme Inhibition : Use fluorogenic substrates to measure IC₅₀ values against proteases or kinases, referencing thiazole derivatives’ known activity .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis, particularly for scale-up?
- Strategies :
- Catalyst Optimization : Replace triethylamine with DMAP to enhance acylation efficiency .
- Solvent Systems : Use DMF/EtOAc (1:1) for improved solubility of intermediates .
- Temperature Control : Maintain reflux at 110–120°C to minimize side-product formation .
Q. What structural modifications to the thiazole ring or cyclohexyl moiety enhance bioactivity?
- SAR Insights :
- Thiazole Substituents : Fluorophenyl groups (e.g., 3-F substitution) improve binding to ATP pockets in kinases .
- Cyclohexyl Modifications : Introducing methyl or carboxyl groups increases solubility and reduces logP (hydrophobicity) .
- Data Source : Comparative studies of analogs with varied substituents (e.g., ).
Q. How should researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
- Approach :
- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity .
- Assay Standardization : Adopt uniform protocols (e.g., fixed ATP concentrations in kinase assays) .
- Structural Confirmation : Re-synthesize disputed compounds and cross-validate with 2D-NOSY .
Q. What computational tools are effective for predicting binding modes with biological targets?
- Tools :
- Molecular Docking (AutoDock Vina) : Simulate interactions with proteins (e.g., EGFR, COX-2) using PDB structures .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
